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Introduction
Carnitine Acetyltransferase (CAT), also known as Carnitine O-Acetyltransferase (CRAT), is a

pivotal enzyme in cellular metabolism.[1][2][3] Located primarily in the mitochondrial matrix, it

catalyzes the reversible transfer of acetyl groups between Coenzyme A (CoA) and L-carnitine.

[1][2][3] This reaction plays a crucial role in cellular energy homeostasis by modulating the ratio

of acetyl-CoA to free CoA, facilitating the transport of acetyl units across mitochondrial

membranes, and participating in the regulation of both glucose and fatty acid oxidation.[1][2]

Dysregulation of CAT activity has been implicated in various metabolic diseases, including type

2 diabetes and cardiovascular conditions, making it an important target for therapeutic

intervention.

These application notes provide a detailed protocol for a sensitive and specific radiolabeling

assay to determine CAT activity in various biological samples, including tissue homogenates

and isolated mitochondria. The assay is based on the enzymatic transfer of a radiolabeled

acetyl group from [1-14C]acetyl-CoA to L-carnitine, followed by the separation of the

radiolabeled product, [1-14C]acetylcarnitine, from the unreacted radiolabeled substrate.
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The radiolabeling assay for CAT activity measures the forward reaction, which is the formation

of acetyl-L-carnitine from L-carnitine and acetyl-CoA. A radioactive isotope, typically Carbon-14

([14C]), is incorporated into the acetyl group of acetyl-CoA. The CAT present in the sample

catalyzes the transfer of the [14C]acetyl group to L-carnitine.

The reaction is as follows:

[1-14C]Acetyl-CoA + L-Carnitine --CAT--> [1-14C]Acetyl-L-carnitine + CoASH

The key to this assay is the effective separation of the radioactive product, [1-14C]acetyl-L-

carnitine, from the radioactive substrate, [1-14C]acetyl-CoA. This is achieved using anion-

exchange chromatography. Acetyl-CoA is negatively charged and binds to the anion-exchange

resin, while acetyl-L-carnitine has a net positive charge and does not bind, allowing for its

collection and subsequent quantification by liquid scintillation counting.

Data Presentation
Kinetic Parameters of Carnitine Acetyltransferase
The following table summarizes the Michaelis-Menten constant (Km) values for CAT from

various sources with its substrates. These values are crucial for designing experiments and

understanding the enzyme's affinity for its substrates under different physiological conditions.

Enzyme Source Substrate Km (mM)

Pigeon Breast Muscle

(Purified)
L-Carnitine ~0.10

Rat Skeletal Muscle HSkMC

Lysates
L-Carnitine ~0.10

Mouse Gastrocnemius

Mitochondria
L-Carnitine ~0.10

Data compiled from studies on CAT substrate preference and enzyme kinetics.[2]

Substrate Specificity of Carnitine Acetyltransferase
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CAT exhibits a strong preference for short-chain acyl-CoAs. The relative activity with different

acyl-CoA substrates can vary between species.

Enzyme Source Substrate Preference Order

Pigeon Breast Muscle (Purified) Propionyl-CoA > Acetyl-CoA > Butyryl-CoA

Rat and Mouse Butyryl-CoA > Propionyl-CoA > Acetyl-CoA

This table illustrates the preference of CAT for various short-chain acyl-CoA substrates.[2]

Experimental Protocols
Materials and Reagents

Biological Sample: Tissue homogenate, cell lysate, or isolated mitochondria.

[1-14C]Acetyl-CoA: Specific activity of 40-60 mCi/mmol.

L-Carnitine hydrochloride

Tris-HCl buffer (1 M, pH 7.8)

EDTA (0.5 M, pH 8.0)

Bovine Serum Albumin (BSA)

Anion-exchange resin (e.g., Dowex 1x8, 200-400 mesh, chloride form)

Scintillation cocktail

Deionized water

HCl (2 M)

NaOH (2 M)

Microcentrifuge tubes
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Liquid scintillation vials

Liquid scintillation counter

Ice bath

Water bath or incubator (37°C)

Preparation of Solutions
Assay Buffer (50 mM Tris-HCl, 1 mM EDTA, pH 7.8): Prepare fresh by diluting the stock

solutions.

L-Carnitine Solution (10 mM): Dissolve L-carnitine hydrochloride in deionized water. Adjust

pH to 7.8 if necessary. Store in aliquots at -20°C.

[1-14C]Acetyl-CoA Solution (1 mM): Prepare by diluting the stock [1-14C]acetyl-CoA with

unlabeled acetyl-CoA to the desired specific activity and concentration in deionized water.

Store in aliquots at -80°C.

Anion-Exchange Resin Slurry: Wash the Dowex resin extensively with deionized water to

remove fines. Prepare a 50% (v/v) slurry in deionized water.

Sample Preparation
Tissue Homogenization: Homogenize fresh or frozen tissue in ice-cold lysis buffer (e.g.,

CelLytic MT) at a 1:10 (w/v) ratio.

Cell Lysis: Resuspend cell pellets in an appropriate lysis buffer.

Processing: Subject the homogenate or lysate to freeze-thaw cycles and/or sonication to

ensure complete release of mitochondrial enzymes.[2]

Centrifugation: Centrifuge the lysate at a high speed (e.g., 14,000 x g) for 15 minutes at 4°C

to pellet cellular debris.

Protein Quantification: Determine the protein concentration of the supernatant using a

standard method (e.g., Bradford or BCA assay). The supernatant will be used as the enzyme
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source.

Enzyme Assay Protocol
Reaction Setup: In a microcentrifuge tube on ice, prepare the following reaction mixture (total

volume of 100 µL):

50 µL of 2x Assay Buffer (yielding final concentrations of 50 mM Tris-HCl and 1 mM EDTA)

10 µL of 10 mM L-Carnitine (final concentration 1 mM)

X µL of sample (containing 10-50 µg of protein)

Deionized water to bring the volume to 90 µL.

Pre-incubation: Pre-incubate the reaction mixture at 37°C for 5 minutes to equilibrate the

temperature.

Initiation of Reaction: Start the reaction by adding 10 µL of 1 mM [1-14C]acetyl-CoA (final

concentration 0.1 mM). Mix gently.

Incubation: Incubate the reaction at 37°C for 10-30 minutes. The incubation time should be

optimized to ensure the reaction is in the linear range.

Termination of Reaction: Stop the reaction by adding 500 µL of the 50% ice-cold anion-

exchange resin slurry. Vortex immediately.

Separation of Product:

Keep the tubes on ice for 10 minutes, vortexing occasionally to ensure complete binding of

the unreacted [1-14C]acetyl-CoA to the resin.

Centrifuge the tubes at 1,000 x g for 3 minutes at 4°C to pellet the resin.

Quantification of Product:

Carefully transfer a 200 µL aliquot of the supernatant (containing the [1-14C]acetyl-L-

carnitine) to a liquid scintillation vial.
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Add 5 mL of scintillation cocktail to the vial.

Measure the radioactivity (counts per minute, CPM) in a liquid scintillation counter.

Blank Preparation: Prepare a blank for each sample by following the same procedure but

adding the sample after the addition of the anion-exchange resin slurry. This will account for

any non-enzymatic conversion or incomplete separation.

Calculation of CAT Activity
Net CPM: Subtract the CPM of the blank from the CPM of the sample.

Amount of Product Formed (nmol):

Determine the total CPM in the reaction by measuring the radioactivity of a known amount

of the [1-14C]acetyl-CoA standard.

Calculate the specific activity of the [1-14C]acetyl-CoA (CPM/nmol).

Calculate the nmol of product formed: (Net CPM / Specific Activity of [1-14C]acetyl-CoA) *

(Total supernatant volume / Aliquot volume for counting).

Specific Activity:

Calculate the specific activity as nmol of product formed per minute per mg of protein

(nmol/min/mg).
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Caption: Reversible reaction catalyzed by Carnitine Acetyltransferase.
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Caption: Workflow for the radiolabeling assay of CAT activity.
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Logical Relationship of Assay Components
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Caption: Key components and their roles in the CAT radiolabeling assay.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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